

Reproducibility of BMS 214428 effects in hypothalamic neurons

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Compound of Interest

Compound Name: BMS 214428

CAS No.: 216508-01-9

Cat. No.: B606223

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Executive Summary & Mechanism of Action

BMS-214428 is a potent, non-peptide, selective antagonist of the Neuropeptide Y (NPY) Y1 receptor.[1] Chemically, it belongs to the 1,4-dihydropyridine class, structurally related to the calcium channel blocker nifedipine but pharmacologically distinct in its target.

In the hypothalamus (specifically the Arcuate Nucleus [ARC] and Paraventricular Nucleus [PVN]), NPY signaling is a primary driver of orexigenic (appetite-stimulating) behavior. NPY binding to the Y1 receptor (a G

-coupled GPCR) typically results in neuronal inhibition via the opening of G-protein-coupled Inwardly Rectifying Potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).

BMS-214428 acts by competitively blocking this pathway, thereby preventing NPY-induced hyperpolarization and restoring neuronal excitability. Reproducibility of its effects is contingent upon controlling for its lipophilicity, photostability, and receptor kinetics.

Comparative Analysis: BMS-214428 vs. Alternatives

To ensure robust experimental design, it is critical to understand how BMS-214428 compares to other common Y1 antagonists.

Table 1: Comparative Profile of NPY Y1 Antagonists

Feature	BMS-214428	BIBP-3226	BMS-193885
Chemical Class	1,4-Dihydropyridine (Cyanoguanidine derivative)	Argininamide derivative (Peptide mimic)	1,4-Dihydropyridine (Urea derivative)
Potency (Ki)	~1–5 nM (High)	~5–10 nM (Moderate)	3.3 nM (High)
Selectivity	>100x over Y2, Y4, Y5	Selective for Y1 over Y2 (>1000x)	>160x over Y2, Y4, Y5
Brain Penetration	High (Lipophilic)	Low (Polar, charged)	High (Lipophilic)
Solubility	Low (Requires DMSO)	Moderate (Water/Saline soluble)	Low (Requires DMSO)
Stability	Photosensitive (Dihydropyridine core)	Stable	Photosensitive
Primary Use	CNS in vivo & slice physiology	Peripheral tissue or in vitro binding	CNS in vivo & obesity models

Key Insight: Unlike BIBP-3226, which struggles to cross the blood-brain barrier and is often limited to in vitro or i.c.v. applications, BMS-214428 readily penetrates CNS tissue. However, its dihydropyridine core makes it susceptible to oxidative degradation upon light exposure, a primary source of experimental variability.

Reproducibility Factors & Troubleshooting

Inconsistent results with BMS-214428 in hypothalamic slices often stem from three specific variables.

A. Photostability (The "Hidden" Variable)

The 1,4-dihydropyridine ring is sensitive to UV and visible light, undergoing oxidation to a pyridine derivative which is typically inactive at the Y1 receptor.

- Symptom: Loss of antagonist potency over the course of a long experiment (e.g., >1 hour).
- Solution: All stock solutions must be prepared in amber tubes. Perfusion reservoirs should be wrapped in foil. Minimize light exposure during weighing.

B. Lipophilicity & Adsorption

BMS-214428 is highly lipophilic (

).

- Symptom: Lower-than-expected effective concentration in the bath; slow washout times.
- Causality: The compound adsorbs to plastic tubing (Tygon/PVC) used in perfusion systems.
- Solution: Use Teflon (PTFE) or glass tubing where possible. Prime the perfusion system with the drug solution for 5-10 minutes before recording to saturate binding sites on the tubing.

C. Vehicle Effects (DMSO)

- Symptom: Non-specific changes in membrane resistance or cell health.
- Solution: Stock concentration should be high (e.g., 10 mM in 100% DMSO) so the final bath concentration of DMSO is < 0.1%. Always run a "Vehicle Control" (ACSF + 0.1% DMSO) to ensure the solvent itself is not altering neuronal excitability.

Validated Experimental Protocol: Electrophysiology in Hypothalamic Slices

This protocol is designed to validate BMS-214428 efficacy by reversing NPY-induced hyperpolarization in the Arcuate Nucleus.

Phase 1: Slice Preparation

- Subject: Male C57BL/6 mice (8–12 weeks). Note: NPY expression varies with metabolic state; use fed or fasted consistently.
- Slicing: Prepare 250 μm coronal slices containing the Arcuate Nucleus in ice-cold, oxygenated (95% O₂/5% CO₂) sucrose-based cutting solution.
- Recovery: Incubate slices in ACSF at 32°C for 30 mins, then room temperature for 1 hour.

Phase 2: Drug Preparation

- Stock: Dissolve BMS-214428 to 10 mM in 100% DMSO. Store in aliquots at -20°C, protected from light.
- Working Solution: Dilute to 1 μM in ACSF immediately before use. (Final DMSO: 0.01%).
- Agonist: Prepare NPY or [Leu31,Pro34]-NPY (Y1 specific agonist) at 100 nM.

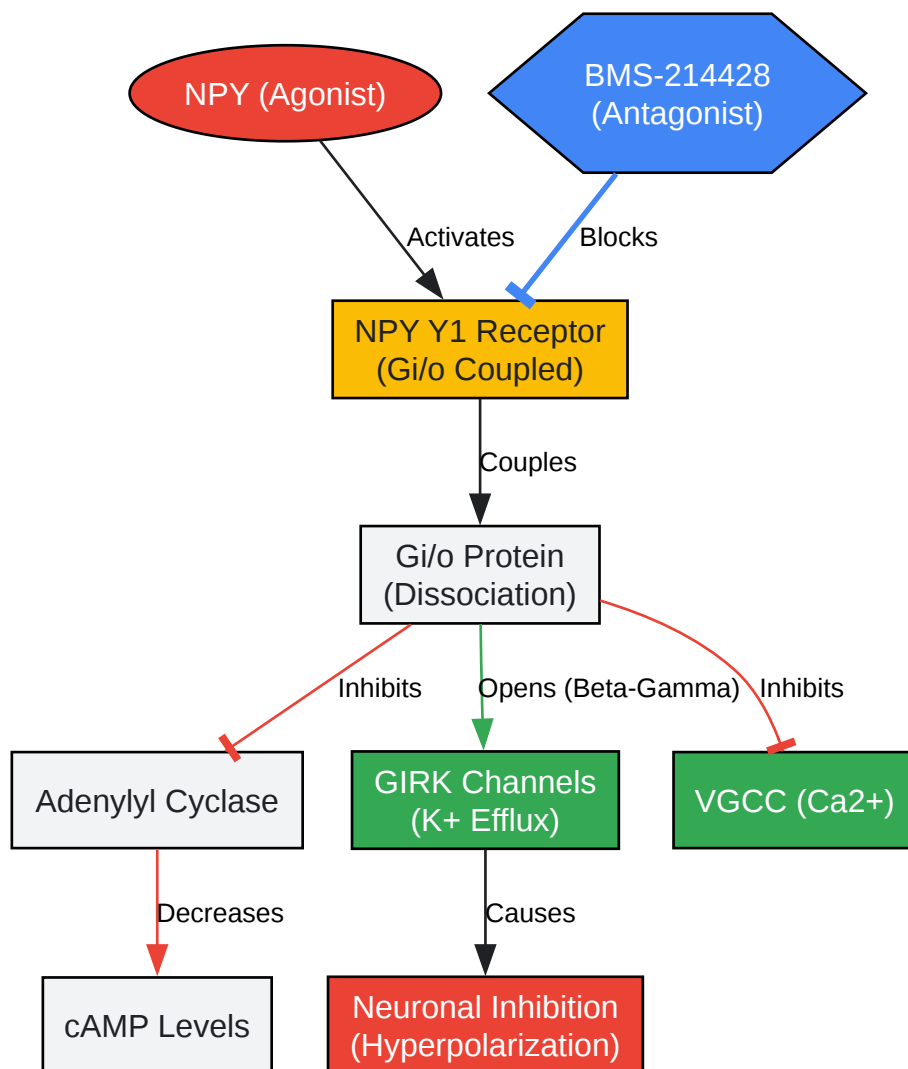
Phase 3: Whole-Cell Patch Clamp

- Target: Visualize neurons in the Arcuate Nucleus (IR-DIC optics).
- Recording: Establish whole-cell configuration ($V_{\text{hold}} = -60 \text{ mV}$). Monitor Input Resistance (R_{in}) via test pulses.
- Baseline: Record stable baseline for 5 minutes.
- Challenge (Agonist): Perfuse NPY (100 nM).
 - Expected Effect: Hyperpolarization (current clamp) or outward current (voltage clamp) typical of GIRK activation.
- Rescue (Antagonist): While maintaining NPY perfusion, co-apply BMS-214428 (1 μM).
 - Success Criteria: Reversal of the NPY-induced current back to baseline within 2–5 minutes.
- Washout: Switch to normal ACSF.

Visualizations

Figure 1: NPY Y1 Signaling & BMS-214428 Mechanism

This diagram illustrates the intracellular cascade blocked by BMS-214428.[2]

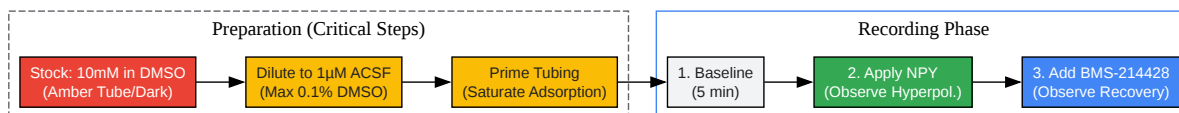


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Caption: BMS-214428 competitively binds the Y1 receptor, preventing Gi/o-mediated GIRK activation and cAMP reduction.

Figure 2: Experimental Workflow for Reproducibility

A self-validating workflow to ensure drug stability and effect specificity.



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Caption: Workflow emphasizes light protection and tubing saturation to mitigate dihydropyridine instability and adsorption.

References

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